

Solubility of 2-(tert-Butyl)-4-methoxyphenol-d3 in different solvents

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Compound of Interest

Compound Name: 2-(tert-Butyl)-4-methoxyphenol-d3

Cat. No.: B12407811

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Solubility of 2-(tert-Butyl)-4-methoxyphenol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **2-(tert-Butyl)-4-methoxyphenol-d3**. Due to a lack of specific quantitative solubility data for the deuterated form in publicly available literature, this guide presents qualitative solubility information for the non-deuterated analogue, 2-(tert-Butyl)-4-methoxyphenol, which is expected to have very similar solubility properties. The primary function of this compound as an antioxidant is also explored, alongside detailed experimental protocols for solubility determination.

Core Data Presentation: Solubility Profile

Precise quantitative solubility data for **2-(tert-Butyl)-4-methoxyphenol-d3** is not readily available in the reviewed literature. However, the solubility of its non-deuterated counterpart, 2-(tert-Butyl)-4-methoxyphenol (a major component of Butylated Hydroxyanisole - BHA), provides a strong indication of its behavior in various solvents. The deuteration is not expected to significantly alter the macroscopic solubility properties.

Solvent	Qualitative Solubility	Quantitative Data (for BHA isomer mixture)
Polar Protic Solvents		
Water	Insoluble[1][2][3][4]	<0.1 g/100 mL at 18.5 °C[2]
Ethanol	Soluble[1]	Freely soluble[2][3][4]
Methanol	Soluble[1]	Soluble[2]
Propylene Glycol	Freely soluble[2][3]	
Polar Aprotic Solvents		
Chloroform	Soluble[1]	Freely soluble[2]
Nonpolar Solvents		
Fats and Oils	Soluble[1]	Freely soluble in cottonseed oil, peanut oil, soybean oil[2]
Ether	Freely soluble[2]	
Hexane	Soluble[2]	

Disclaimer: The quantitative data presented is for Butylated Hydroxyanisole (BHA), which is a mixture of 2-(tert-Butyl)-4-methoxyphenol and 3-(tert-Butyl)-4-methoxyphenol. This data should be used as an estimate for the solubility of the pure 2-isomer and its deuterated form.

Experimental Protocols

For researchers seeking to determine the precise solubility of **2-(tert-Butyl)-4-methoxyphenol-d3**, the following established methodologies are recommended.

Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.



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Caption: Workflow for the shake-flask solubility determination method.

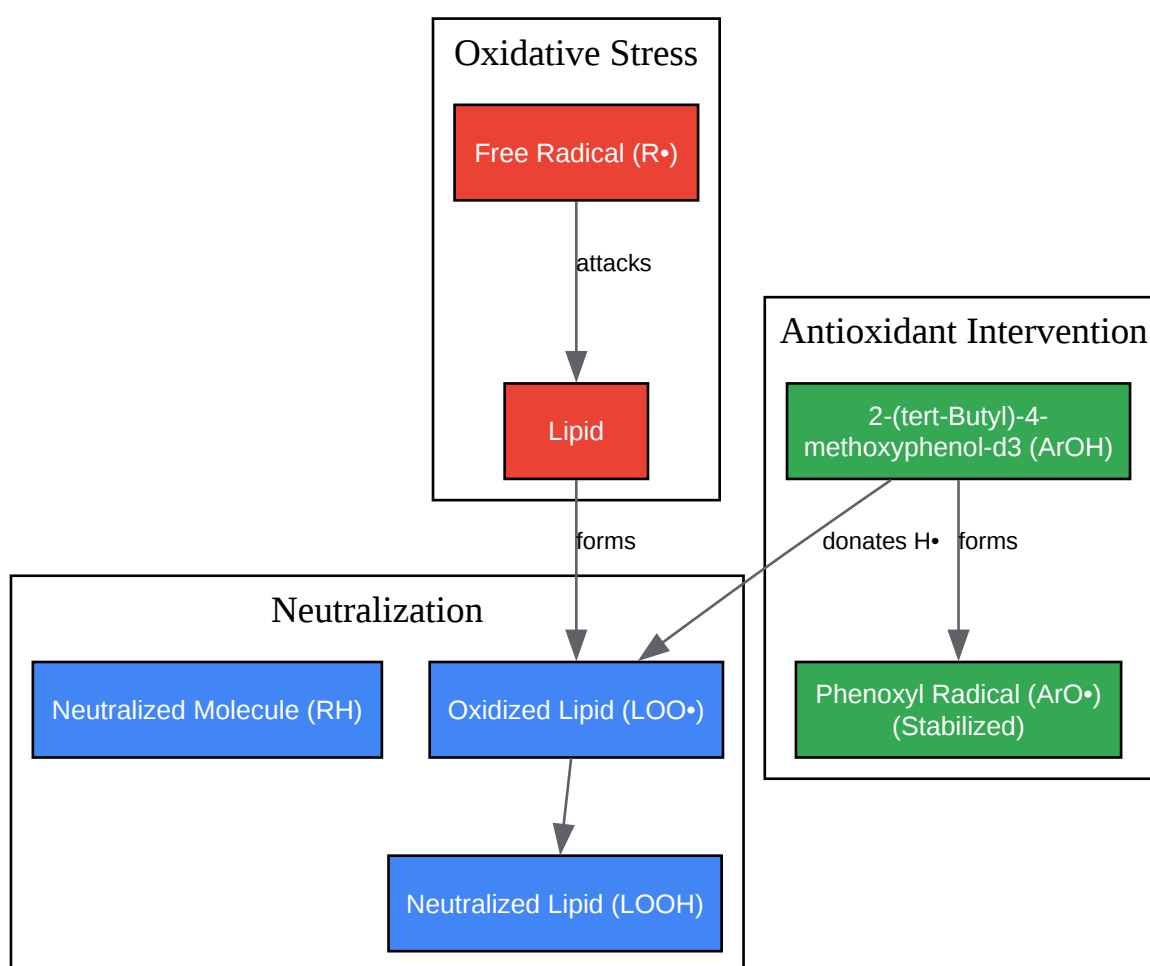
Detailed Steps:

- **Preparation:** An excess amount of solid **2-(tert-Butyl)-4-methoxyphenol-d3** is added to a known volume or mass of the solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure that the solution is saturated.
- **Equilibration:** The container is placed in a constant temperature environment, such as a thermostatic shaker bath. The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- **Phase Separation:** After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.
- **Analysis:** The concentration of **2-(tert-Butyl)-4-methoxyphenol-d3** in the clear, saturated solution is then determined using a suitable analytical technique:
 - **UV-Vis Spectroscopy:** If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
 - **High-Performance Liquid Chromatography (HPLC):** HPLC provides a highly sensitive and specific method for determining the concentration of the compound. A calibration curve with standards of known concentrations is required.

- Gravimetric Analysis: A known mass or volume of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then measured.

Antioxidant Mechanism

2-(tert-Butyl)-4-methoxyphenol is a well-known antioxidant. Its primary mechanism of action involves the donation of its phenolic hydrogen atom to neutralize free radicals, thereby terminating the chain reactions of oxidation. The bulky tert-butyl group ortho to the hydroxyl group enhances its stability and efficacy.



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Caption: General mechanism of free radical scavenging by 2-(tert-Butyl)-4-methoxyphenol.

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